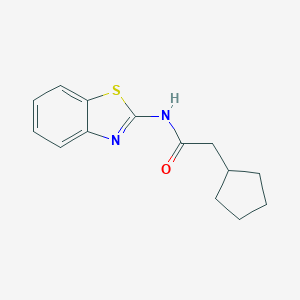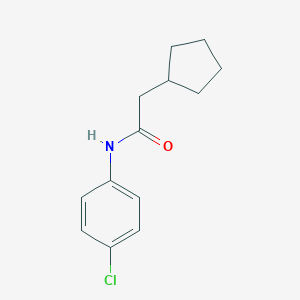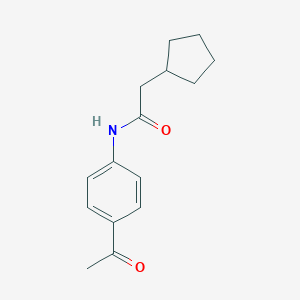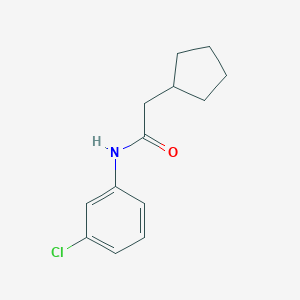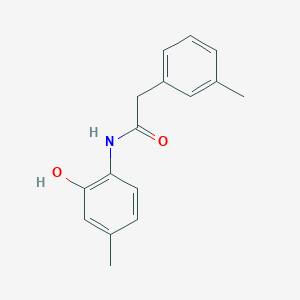
N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide, commonly known as HMMA-2, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. HMMA-2 belongs to the class of compounds known as N-aryl-2-(3-phenyl)acetamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of HMMA-2 is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, HMMA-2 has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical and Physiological Effects:
HMMA-2 has been shown to have a range of biochemical and physiological effects. Studies have shown that HMMA-2 can reduce the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, HMMA-2 has been shown to reduce the activity of certain enzymes that are involved in the production of pain-inducing molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HMMA-2 in scientific research is that it is a synthetic compound, meaning that it can be easily produced in large quantities with high purity. Additionally, HMMA-2 has been shown to exhibit a range of biological activities, making it a versatile compound for use in a variety of experimental settings.
One limitation of using HMMA-2 in scientific research is that its exact mechanism of action is not fully understood. Additionally, more research is needed to determine the potential side effects of HMMA-2 and its long-term safety profile.
Direcciones Futuras
There are several potential future directions for research on HMMA-2. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more effective and targeted therapeutic interventions.
Another area of research could focus on the potential use of HMMA-2 in the treatment of other neurological conditions, such as Parkinson's disease or Alzheimer's disease. Additionally, research could explore the potential use of HMMA-2 in combination with other compounds to enhance its therapeutic effects.
Overall, HMMA-2 is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential side effects, but its versatility and ease of synthesis make it an attractive candidate for scientific research.
Métodos De Síntesis
The synthesis of HMMA-2 involves the reaction of 2-hydroxy-4-methylbenzaldehyde with 3-methylphenylacetic acid in the presence of a catalyst. The resulting product is then treated with an amine to form the final compound. The synthesis of HMMA-2 has been optimized to yield high purity and yield, making it a viable compound for scientific research.
Aplicaciones Científicas De Investigación
HMMA-2 has been studied for its potential therapeutic applications in a variety of areas. One area of research has focused on its anti-inflammatory and analgesic effects. Studies have shown that HMMA-2 can reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.
Another area of research has focused on the potential anticonvulsant effects of HMMA-2. Studies have shown that HMMA-2 can reduce seizure activity in animal models, suggesting that it may have potential as a treatment for epilepsy.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-methylphenyl)-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-11-4-3-5-13(8-11)10-16(19)17-14-7-6-12(2)9-15(14)18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Clave InChI |
DEKJNCFHNJWNPO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)C)O |
SMILES canónico |
CC1=CC(=CC=C1)CC(=O)NC2=C(C=C(C=C2)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



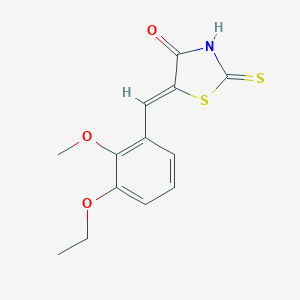
![3-(Allylsulfanyl)-6-(2-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308633.png)
![2,6-dibromo-4-[(2E)-2-(8-hydroxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B308634.png)
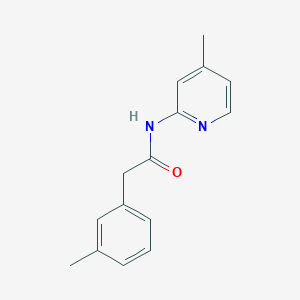


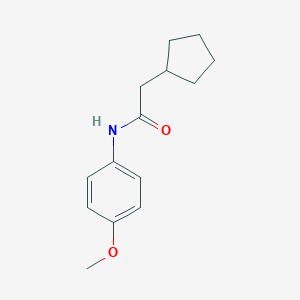
![N-[4-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B308644.png)
